N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-11-7-8-12(9-14(11)21)22-16(26)10-28-20-24-17-13-5-3-4-6-15(13)23-18(17)19(27)25(20)2/h3-9,23H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRKYLBQZZTKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro-methylphenyl group and a pyrimido-indole core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound's chemical formula is . Its structural features contribute significantly to its biological activity. The presence of the thioacetamide moiety and the pyrimidine ring suggests potential interactions with various biological targets.
Although the precise mechanism of action remains partially understood, it is hypothesized that this compound interacts with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate key biological pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on thiazol and thiophene derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on similar pyrimidine derivatives that demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with related structures have shown IC50 values ranging from 0.01 μM to 0.46 μM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
| Cell Line | Compound IC50 (μM) |
|---|---|
| MCF7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of similar compounds using time-kill assays and biofilm formation inhibition tests. The results indicated that certain derivatives significantly inhibited biofilm formation in Staphylococcus epidermidis and displayed bactericidal activity at low concentrations .
- Cytotoxicity Testing : In vitro studies on various cancer cell lines revealed that specific analogs of the compound exhibited potent cytotoxic effects, with detailed assessments indicating a dose-dependent response in inhibiting cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
*Molecular weight estimated based on analogous structures.
Key Observations:
- Substituent Position and Type: The target compound’s 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may enhance membrane permeability compared to the 4-methylphenyl group in . The chloro substituent is also present in , but its position (para vs. meta) alters electronic properties and binding interactions.
- Biological Activity: While direct data for the target compound is unavailable, analogs like compound 32 and others in demonstrate TLR4 modulation, suggesting a shared mechanism. The cyclohexyl group in 32 improves selectivity, whereas methoxy groups (e.g., in ) may reduce metabolic stability.
- Synthetic Approaches: Microwave-assisted synthesis (e.g., ) achieves higher yields (>70%) compared to traditional methods. HATU-mediated coupling (e.g., ) ensures efficient amide bond formation, critical for maintaining structural integrity.
Electronic and Steric Influences
- Chloro Substituents: The 3-chloro group in the target compound may enhance π-π stacking with hydrophobic protein pockets, as seen in 3-chloro-N-phenyl-phthalimide derivatives . This contrasts with the 4-chlorophenyl group in , which could lead to different steric interactions.
- Methyl vs.
Pharmacokinetic Considerations
- Metabolic Stability: Compounds with electron-withdrawing groups (e.g., Cl in the target compound) are less prone to oxidative metabolism than those with electron-donating groups (e.g., OCH₃ in ) .
- Solubility: The acetamide moiety generally improves aqueous solubility, but the 3-chloro-4-methylphenyl group may reduce it compared to smaller substituents like cyclohexyl .
Q & A
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
- Buffer systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Sampling intervals : Analyze degradation via HPLC at 0, 6, 12, 24, and 48 hours.
- Light sensitivity : Store samples in amber vials to assess photodegradation .
Q. What in silico tools predict metabolic pathways for this compound?
- Methodological Answer :
- Software : Use StarDrop’s P450 Module or GLORYx for phase I/II metabolism prediction.
- Hotspots : Focus on sulfur oxidation (thioether to sulfoxide) and pyrimidine ring hydroxylation.
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) .
Tables of Key Data
| Property | Technique | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | >250°C (decomposes) | |
| Tautomeric Ratio (amine:imine) | VT-NMR | 50:50 (solvent-dependent) | |
| Crystal Packing | X-ray diffraction | R22(10) hydrogen-bonded dimers | |
| LogP (lipophilicity) | Computational (Marvin) | 3.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
